molecular formula C6H12Cl2N2OS B1373575 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride CAS No. 1189968-09-9

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

Cat. No.: B1373575
CAS No.: 1189968-09-9
M. Wt: 231.14 g/mol
InChI Key: ZWSMZUCIMNISHI-UHFFFAOYSA-N
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Description

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride is a chemical compound with the molecular formula C6H10N2OS.2HCl. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride typically involves the reaction of thiazole derivatives with ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: Thiazole derivatives and ethanolamine.

    Reaction Conditions: The reaction is typically carried out in a solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also interfere with cellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride can be compared with other thiazole derivatives, such as:

    Thiazole: The parent compound with a simpler structure.

    Thiazolidine: A reduced form of thiazole with a saturated ring.

    Thiazole-4-carboxylic acid: A thiazole derivative with a carboxyl group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-thiazol-2-ylmethylamino)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2OS.2ClH/c9-3-1-7-5-6-8-2-4-10-6;;/h2,4,7,9H,1,3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSMZUCIMNISHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CNCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
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2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
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2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride
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2-[(1,3-Thiazol-2-ylmethyl)amino]ethanol dihydrochloride

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